(4-Methoxy-phenyl)-propynoic acid ethyl ester (4-Methoxy-phenyl)-propynoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 51718-85-5
VCID: VC3940646
InChI: InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3
SMILES: CCOC(=O)C#CC1=CC=C(C=C1)OC
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

(4-Methoxy-phenyl)-propynoic acid ethyl ester

CAS No.: 51718-85-5

Cat. No.: VC3940646

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-phenyl)-propynoic acid ethyl ester - 51718-85-5

Specification

CAS No. 51718-85-5
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 3-(4-methoxyphenyl)prop-2-ynoate
Standard InChI InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3
Standard InChI Key MVDSJVWPODRSJW-UHFFFAOYSA-N
SMILES CCOC(=O)C#CC1=CC=C(C=C1)OC
Canonical SMILES CCOC(=O)C#CC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The IUPAC name for this compound is ethyl 3-(4-methoxyphenyl)prop-2-ynoate. It is alternatively referred to as 3-(4-methoxyphenyl)-2-propynoic acid ethyl ester or ethyl 3-(4-methoxyphenyl)propiolate . Common synonyms include MFCD07772987 and DTXSID90482558 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point306.3±25.0C306.3 \pm 25.0^\circ \text{C}
Density1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
Vapor Pressure0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg} (25°C)
Polarizability22.3±0.5×1024cm322.3 \pm 0.5 \times 10^{-24} \, \text{cm}^3

Synthesis and Manufacturing

Industrial Production

Manufacturers such as American Custom Chemicals Corporation and Rieke Metals offer the compound at prices ranging from $302 to $1,728 per gram, depending on purity (95–97%) and scale . Batch sizes typically vary from 1 mg to 5 g .

Physicochemical Properties

Thermal Stability and Reactivity

The compound exhibits moderate thermal stability, with a flash point of 132.9±23.2C132.9 \pm 23.2^\circ \text{C} . The propynoate group is susceptible to nucleophilic attack, making it reactive in conjugate addition reactions .

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Synthesis

The compound’s alkyne functionality enables its use in click chemistry and cycloaddition reactions. For example, it may serve as a precursor to cis-lactam derivatives, which are critical intermediates in the synthesis of Diltiazem, a calcium channel blocker .

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